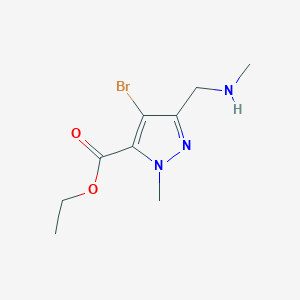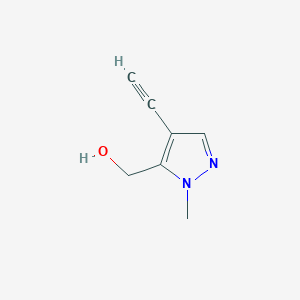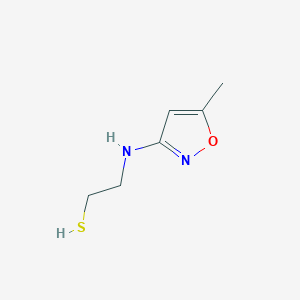![molecular formula C8H7N3 B13964865 5H-Pyrimido[4,5-d]azepine CAS No. 32881-49-5](/img/structure/B13964865.png)
5H-Pyrimido[4,5-d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are of significant interest due to their diverse biological and medicinal properties. The structure of this compound consists of a pyrimidine ring fused to an azepine ring, creating a unique bicyclic system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrimido[4,5-d]azepine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable azepine precursor. For instance, the reaction of a pyrimidine derivative with hydrazine hydrate can yield the hydrazino intermediate, which then undergoes an acid-catalyzed condensation reaction with an aldehyde to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Wissenschaftliche Forschungsanwendungen
5H-Pyrimido[4,5-d]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5H-Pyrimido[4,5-d]azepine involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives of this compound act as selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in regulating mood, appetite, and other CNS functions. The binding of the compound to this receptor triggers a cascade of intracellular signaling pathways, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d]pyrimidine: Another fused pyrimidine with similar structural features but different biological activities.
Pyrimido[5,4-d]pyrimidine: A related compound with distinct reactivity and applications.
Uniqueness: 5H-Pyrimido[4,5-d]azepine is unique due to its specific receptor binding properties and its potential as a CNS agent. Its structural features allow for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
32881-49-5 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h2-6H,1H2 |
InChI-Schlüssel |
MVRUFZYNGWOTGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC=CC2=NC=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)











![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
